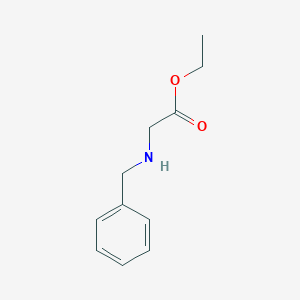

N-Benzylglycine ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(benzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLIZHBYWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214578 | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6436-90-4 | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzylglycine Ethyl Ester (CAS 6436-90-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine ethyl ester, with the CAS number 6436-90-4, is a versatile organic compound that serves as a crucial building block in a multitude of chemical syntheses.[1][2] Its unique molecular structure, incorporating a benzyl (B1604629) group, a glycine (B1666218) moiety, and an ethyl ester, makes it a valuable intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[3][4] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, tailored for professionals in research and development.

Physicochemical and Spectral Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as ethanol (B145695) and dichloromethane.[2][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |

| Molecular Weight | 193.24 g/mol | [1][6] |

| Boiling Point | 140-142 °C at 10 mmHg | [3] |

| Density | 1.031 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.506 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Solubility | Not miscible or difficult to mix in water | [3][4] |

Spectral data, including 1H NMR, IR, and Mass Spectrometry, are available for this compound, confirming its structure.[5][8][9] These data are crucial for quality control and for researchers to verify the identity and purity of the compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[10] Another established method is the reaction of ethyl bromoacetate (B1195939) with benzylamine.[11]

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Benzyl Chloride

This protocol is adapted from a reported procedure and outlines a cost-effective method for the synthesis of this compound.[10]

Materials:

-

Glycine ethyl ester hydrochloride

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add another 20.0 g of triethylamine to the filtrate.

-

Cool the mixture to 0-5°C.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.

-

The final product is obtained by distilling the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C. This process yields a pale yellow oily liquid.[10]

Figure 1: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a highly valuable intermediate with a wide range of applications:

-

Pharmaceutical Synthesis: It is a key starting material in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is amenable to modifications, making it a versatile scaffold for creating amino acid derivatives and peptide analogs.[1]

-

Peptide Synthesis: The compound is utilized in solution-phase peptide synthesis.

-

Agrochemicals and Dyestuffs: It serves as an important raw material and intermediate in the production of agrochemicals and dyes.[3][4]

-

Biochemical Research: Researchers use this compound in studies related to amino acid metabolism to better understand metabolic pathways.[1]

-

Asymmetric Synthesis: It can act as a chiral auxiliary in asymmetric synthesis, which is critical for producing enantiomerically pure compounds, a crucial aspect of modern drug development.[1]

-

Cosmetic Formulations: In the cosmetics industry, it is used to enhance the skin absorption and stability of active ingredients.[1]

-

Food Industry: It is also utilized as a flavoring agent in various food products.[1]

Safety and Handling

This compound is classified as a combustible liquid.[7] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[12] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4] It is incompatible with strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Figure 2: Key aspects of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6436-90-4 [chemicalbook.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. This compound [webbook.nist.gov]

- 6. biosynth.com [biosynth.com]

- 7. N-苄基甘氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. guidechem.com [guidechem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

What are the physical properties of N-Benzylglycine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of N-Benzylglycine ethyl ester. The information is presented to support research, development, and application of this compound in various scientific fields, particularly in organic synthesis and pharmaceutical development. This guide includes a detailed summary of its physical characteristics, comprehensive experimental protocols for both its synthesis and the determination of its key physical properties, and visual representations of its synthetic pathways.

Core Physical and Chemical Properties

This compound is a synthetic intermediate, primarily utilized in the field of organic and medicinal chemistry. It is recognized for its role in peptide synthesis and as a building block for more complex molecular structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 140-142 °C at 10 mmHg | [3][4] |

| Density | 1.031 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.506 | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [5] |

| CAS Number | 6436-90-4 | [1][2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: N-Alkylation of Glycine (B1666218) Ethyl Ester Hydrochloride

This procedure involves the reaction of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride in the presence of a base.[6]

Materials:

-

Glycine ethyl ester hydrochloride

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate (B86663)

-

Water

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

-

Cool the filtrate to 0-5°C.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

-

Allow the reaction to proceed at 40°C for 4 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.

-

The resulting residue is then distilled under reduced pressure at 100°C.

-

Collect the fraction at 139-142°C to yield this compound as a pale yellow oily liquid.

Method 2: Reaction of Ethyl Bromoacetate (B1195939) and Benzylamine

This alternative synthesis involves the reaction of ethyl bromoacetate with benzylamine.

Materials:

-

Benzylamine

-

Dichloromethane

-

Benzyltriethylammonium chloride

-

Diisopropylethylamine

-

Ethyl 2-bromoacetate

Procedure:

-

In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and 12.5% (by mole) of diisopropylethylamine.

-

Stir the mixture at room temperature.

-

Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride.

-

Add the ethyl 2-bromoacetate solution dropwise to the stirred reaction mixture.

-

Maintain the reaction temperature at 25-28°C for 4 hours.

-

Upon completion, cool the reaction solution to 0-5°C.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Determination of Physical Properties

The following are standard laboratory protocols that can be employed to determine the physical properties of this compound.

1. Boiling Point Determination (Reduced Pressure Distillation)

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

Procedure:

-

Place a sample of this compound into the distillation flask along with a boiling chip.

-

Assemble the distillation apparatus, ensuring all joints are securely sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

2. Density Determination (Pycnometer Method)

Apparatus:

-

Pycnometer (a specific volume flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process at the same temperature.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

3. Refractive Index Determination (Abbe Refractometer)

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Turn on the refractometer and the constant temperature water bath set to 20°C. Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

-

Place a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach the temperature of the instrument.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are brought into sharp focus.

-

If a colored band is visible, adjust the chromaticity screw to eliminate the color and create a sharp, single line.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

4. Solubility Determination (Gravimetric Method)

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a filter)

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate until equilibrium is reached (i.e., the concentration of the dissolved solute no longer changes). This may take several hours.

-

Carefully withdraw a known volume of the saturated solution using a filtered syringe to avoid transferring any undissolved solid.

-

Weigh an empty, dry evaporating dish.

-

Dispense the known volume of the saturated solution into the pre-weighed evaporating dish and weigh it again.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until only the non-volatile solute (this compound) remains.

-

Weigh the evaporating dish with the dry residue.

-

The mass of the dissolved solute can be determined by subtracting the weight of the empty dish. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound via N-alkylation.

Caption: Workflow for the synthesis of this compound from ethyl bromoacetate.

References

- 1. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 3. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. en.eeworld.com.cn [en.eeworld.com.cn]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Technical Guide: Solubility of N-Benzylglycine Ethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylglycine ethyl ester (CAS 6436-90-4), an important intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination and synthesis, and presents a visual workflow for its preparation and purification.

Core Concepts: Solubility Profile

This compound is an organic compound featuring a benzyl (B1604629) group, a glycine (B1666218) moiety, and an ethyl ester functional group.[2] Its structure, containing both hydrophobic (benzyl group) and polar (ester and amine groups) components, dictates its solubility in various organic solvents. Generally, it is characterized as a colorless to light yellow liquid.[3] While it is soluble in organic solvents like ethanol (B145695) and dichloromethane, its solubility in water is limited due to the hydrophobic nature of the benzyl group.[1][2][3]

Data Presentation: Solubility Summary

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and general principles of organic chemistry, the following table summarizes its qualitative solubility.

| Solvent Class | Solvent Example | Qualitative Solubility | Reference |

| Polar Protic | Ethanol | Soluble | [2] |

| Halogenated | Dichloromethane | Soluble | [2] |

| Polar Aprotic | Acetone | Expected to be soluble | N/A |

| Ester | Ethyl Acetate | Expected to be soluble | N/A |

| Aqueous | Water | Not miscible or difficult to mix | [1][3] |

Note: "Expected to be soluble" is based on the principle of "like dissolves like," where the ester and polar groups of this compound would have favorable interactions with these solvents.

Experimental Protocols

Determination of Solubility (Static Gravimetric Method)

A standard method for experimentally determining the solubility of a compound like this compound is the static gravimetric method. This approach involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter (to prevent aspiration of solid particles).

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Synthesis and Purification of this compound

This compound can be synthesized via the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[4] The following is a representative protocol.

Materials:

-

Glycine ethyl ester hydrochloride

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Free Base Formation: Glycine ethyl ester hydrochloride is reacted with a base, such as triethylamine, in a suitable solvent like ethanol. This mixture is typically heated under reflux. The reaction neutralizes the hydrochloride salt to yield the free glycine ethyl ester.

-

N-Alkylation: After cooling, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. More triethylamine is added to the filtrate, which is then cooled. Benzyl chloride is added dropwise to the cooled solution. The reaction is then allowed to proceed at a controlled temperature (e.g., 40°C) for several hours.[4]

-

Work-up: Upon completion, the reaction mixture is filtered again. The filtrate is washed with water until neutral to remove any remaining salts and water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.

-

Purification: The drying agent is removed by filtration. The final product is purified by distillation under reduced pressure to yield this compound as a pale yellow oily liquid.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to the Stability and Storage of N-Benzylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzylglycine ethyl ester (CAS 6436-90-4), an important intermediate in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and manufacturing processes.

Physicochemical Properties and Identification

This compound is a colorless to light yellow liquid. It is soluble in organic solvents such as ethanol (B145695) and dichloromethane, with limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 140-142 °C at 10 mmHg | |

| Density | 1.031 g/mL at 25 °C | |

| Refractive Index | n20/D 1.506 (lit.) | |

| Storage Temperature | 2-8°C | [2] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, primarily pH, temperature, and light. The ester functional group is susceptible to hydrolysis, which is the main degradation pathway.

pH-Dependent Stability

This compound is sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the ethyl ester to form N-benzylglycine and ethanol.[1] The rate of hydrolysis is expected to be significantly faster at pH values outside the neutral range. Amino acid esters, in general, are more stable at lower pH values (acidic) compared to basic conditions.[3]

Thermal Stability

Photostability

Specific photostability studies on this compound are not publicly available. However, as a general practice for pharmaceutical intermediates, exposure to UV and visible light should be minimized to prevent potential photodegradation. Photostability testing is a standard component of forced degradation studies as per ICH Q1B guidelines.[4]

Oxidative Stability

Information on the oxidative stability of this compound is limited. Forced degradation studies typically include exposure to an oxidizing agent, such as hydrogen peroxide, to assess this aspect of stability.[5]

Summary of Stability Data (Qualitative)

| Condition | Stability | Degradation Products (Predicted/Observed) |

| Acidic pH | Moderate, hydrolysis occurs | N-Benzylglycine, Ethanol |

| Neutral pH | Relatively Stable | Minimal hydrolysis |

| Basic pH | Low, rapid hydrolysis | N-Benzylglycinate, Ethanol |

| Elevated Temperature | Low, degradation accelerates | N-Benzylglycine, Ethanol, and other decomposition products |

| Light Exposure | Data not available, potential for degradation | Unknown |

| Oxidative Stress | Data not available, potential for degradation | Unknown |

Proposed Degradation Pathway

The primary degradation pathway for this compound under common storage and handling conditions is hydrolysis. The following diagram illustrates this process.

Caption: Hydrolysis of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to prevent oxidation and degradation from atmospheric moisture.

-

Container: Use a tightly sealed, light-resistant container.

-

Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is reported to cause severe skin burns and eye damage.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted and validated for specific analytical methods.

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to generate potential degradation products to develop and validate a stability-indicating analytical method.[4][6]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to the initial concentration. Analyze the stressed samples along with a control (unstressed) sample using a suitable analytical method.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method is generally suitable for separating and quantifying this compound from its degradation products.

-

Column: A reverse-phase column (e.g., C18) is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[7]

-

Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound).

-

Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, precision, and robustness.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the stability of this compound.

References

- 1. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 6436-90-4 [m.chemicalbook.com]

- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of Glycine ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Latent Therapeutic Potential of N-Benzylglycine Ethyl Ester and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

N-Benzylglycine ethyl ester, a readily accessible synthetic intermediate, serves as a versatile scaffold for the development of novel therapeutic agents. While extensively utilized in synthetic organic chemistry, a comprehensive understanding of the biological activities inherent to its derivatives remains an area of burgeoning interest. This technical guide provides an in-depth overview of the current, albeit limited, knowledge surrounding the biological activities of this compound and its analogues. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting potential therapeutic avenues and providing detailed experimental frameworks for future investigations. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes pertinent synthetic and conceptual workflows to catalyze further research and development in this promising chemical space.

Introduction

This compound is a derivative of the simplest amino acid, glycine (B1666218), featuring a benzyl (B1604629) group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus.[1][2] Its structural simplicity and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries.[1][3] While primarily recognized as a building block in the synthesis of more complex molecules, including peptides and heterocyclic compounds, emerging research on related N-substituted glycine derivatives suggests a potential for inherent biological activity.[3][4][5] This guide aims to collate and present the existing, though sparse, data on the biological activities of this compound derivatives and to provide a practical framework for their further exploration.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is well-established and can be achieved through several routes, most commonly via the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[1] Another common method involves the reaction of ethyl bromoacetate (B1195939) with benzylamine.[2] These synthetic pathways are generally efficient and scalable, providing a reliable source of the core scaffold for derivatization.

Derivatization of this compound can be readily accomplished at several positions, offering a high degree of chemical diversity. Key synthetic strategies include:

-

Acylation of the secondary amine: Reaction with various acyl chlorides or anhydrides to introduce a wide range of substituents.

-

Sulfonylation of the secondary amine: Reaction with sulfonyl chlorides to yield sulfonamide derivatives.

-

Modification of the benzyl ring: Introduction of substituents onto the aromatic ring to explore structure-activity relationships (SAR).

-

Hydrolysis of the ethyl ester: Conversion to the corresponding carboxylic acid (N-benzylglycine), which can then be coupled with various amines to form amides.

A generalized workflow for the synthesis and derivatization of this compound is depicted below.

Caption: Synthetic routes to this compound and its derivatives.

Biological Activities of N-Benzylglycine Derivatives

Direct studies on the biological activities of this compound are scarce in publicly available literature. However, research on structurally related N-substituted glycine derivatives provides valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Derivatives of glycine have been investigated for their antimicrobial properties. For instance, quaternary ammonium (B1175870) salts derived from glycine have demonstrated activity against both planktonic and biofilm forms of microorganisms.[6] The antimicrobial efficacy of these compounds is often dependent on the length of the alkyl chain substituent.[6] While specific data for this compound derivatives is lacking, this suggests that modification of the N-benzyl group could modulate antimicrobial effects.

Anticancer Activity

Glycine and its derivatives have been implicated in cancer cell metabolism.[7] Several studies have explored the anticancer potential of various glycine conjugates. For example, hybrid compounds containing glycine conjugated to coumarin, thiophene, and quinazoline (B50416) moieties have been synthesized and evaluated for their anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[8] One such derivative, compound 9f from the study, exhibited significant activity with the following IC50 values:

| Compound | Cell Line | IC50 (µg/L) |

| 9f | PC-3 | 14.7 ± 1.4 |

| 9f | MCF-7 | 16.5 ± 1.2 |

| Table 1: Anticancer activity of a glycine-conjugated hybrid compound.[8] |

These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.

Anti-inflammatory Activity

N-phenylglycine derivatives have been investigated for their anti-inflammatory properties.[9] A study on N-(4-substituted phenyl)glycine derivatives demonstrated their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[2] The most active compounds showed a significant percentage of edema inhibition. Although the substitution pattern differs from N-benzylglycine, this indicates that the N-aryl/alkyl glycine scaffold is a promising starting point for the development of anti-inflammatory agents.

| Compound | Dose (mg/kg) | % Inhibition of Edema |

| 6 | 50 | 51.82 |

| 7 | 50 | 43.80 |

| 3 | 50 | 40.39 |

| Table 2: Anti-inflammatory activity of selected N-(4-substituted phenyl)glycine derivatives.[2] |

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors is an underexplored area. Given their structural similarity to amino acids, these compounds could potentially target enzymes involved in amino acid metabolism or other pathways. General protocols for enzyme inhibition assays are available and can be adapted to screen these derivatives against a panel of relevant enzymes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives. These protocols are based on established methods and can be adapted for specific research needs.

General Synthesis of N-Acyl-N-Benzylglycine Ethyl Ester Derivatives

Objective: To synthesize a library of N-acyl derivatives of this compound for biological screening.

Materials:

-

This compound

-

Various acyl chlorides or anhydrides

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.2 equivalents) to the solution.

-

Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of N-acyl-N-benzylglycine ethyl ester.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its direct derivatives. However, based on the activities of related compounds, several potential mechanisms can be hypothesized:

-

Inhibition of key enzymes: As analogues of amino acids, these compounds could potentially interfere with enzymes involved in amino acid biosynthesis or catabolism.

-

Interaction with cell membranes: For antimicrobial activity, derivatives could be designed to disrupt bacterial cell membranes, similar to quaternary ammonium compounds.

-

Modulation of inflammatory pathways: Derivatives may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with cytokine signaling.

-

Induction of apoptosis in cancer cells: Anticancer effects could be mediated by inducing programmed cell death through various intracellular signaling cascades.

Further research, including target identification and validation studies, is necessary to elucidate the precise mechanisms of action of any biologically active this compound derivatives.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold in medicinal chemistry. While direct evidence of its biological activity is limited, the activities observed in structurally related compounds, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research, strongly suggest its potential as a template for the design of novel therapeutic agents. The synthetic accessibility of this core structure allows for the rapid generation of diverse libraries of derivatives for high-throughput screening.

Future research efforts should focus on:

-

Systematic derivatization: Synthesizing and screening a broad range of N-acyl, N-sulfonyl, and ring-substituted derivatives to establish clear structure-activity relationships.

-

Broad biological screening: Evaluating these derivatives against a wide panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and other disease processes.

-

Mechanism of action studies: For any identified hits, conducting detailed mechanistic studies to identify their molecular targets and signaling pathways.

This technical guide provides a foundational framework to stimulate and guide such research endeavors. The exploration of the biological activity of this compound and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of N-Benzylglycine Ethyl Ester as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine ethyl ester is a versatile N-substituted amino acid derivative that serves as a crucial building block in a multitude of chemical syntheses. Its unique structural features make it an invaluable intermediate in the pharmaceutical, agrochemical, and chemical industries. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the most common methods used to synthesize this compound, allowing for easy comparison.

| Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference(s) |

| Glycine (B1666218) ethyl ester hydrochloride, Benzyl (B1604629) chloride | Triethylamine (B128534), Ethanol, 40°C | 80.3 | Not specified | [1] |

| Benzylamine, Ethyl 2-bromoacetate | Benzyltriethylammonium chloride, Diisopropylethylamine, Dichloromethane, 25-28°C | 97.7 | 98.4 (HPLC) | [2] |

| Ethyl chloroacetate | Not specified | ~65 | Not specified | [1] |

| Benzyl chloride, Glycine ethyl ester | Pyridine, Xylene, Toluene or Xylene, 110-140°C | High (not specified) | Not specified | [3][4] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via two common and effective routes.

N-Alkylation of Glycine Ethyl Ester Hydrochloride with Benzyl Chloride

This method utilizes readily available starting materials and offers a good yield.[1]

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate (B86663)

-

Water

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add another 20.0 g of triethylamine to the filtrate.

-

Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.

-

Allow the reaction to proceed at 40°C for 4 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

-

Distill the remaining residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid.

Reaction of Benzylamine with Ethyl 2-bromoacetate

This high-yield method is another effective way to synthesize the target compound.[2]

Materials:

-

Benzylamine

-

Dichloromethane

-

Benzyltriethylammonium chloride

-

Diisopropylethylamine

-

Ethyl 2-bromoacetate

Procedure:

-

In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and 12.5% diisopropylethylamine (1.2 mol).

-

Stir the mixture at room temperature.

-

Slowly add a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride dropwise.

-

Maintain the reaction temperature at 25-28°C for 4 hours.

-

Upon completion, cool the reaction mixture to 0-5°C.

-

Concentrate the filtrate under reduced pressure to yield this compound as a light brown oil.

Role as a Chemical Intermediate in Drug Development

This compound is a valuable precursor for a wide range of amino acid derivatives and peptide analogs, making it a significant intermediate in the synthesis of various pharmaceuticals.[5] Its applications extend to enhancing the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).

Synthesis of Peptides and Peptoids

The benzyl group on the nitrogen atom serves as a protecting group, allowing for selective reactions at the carboxylic acid or ester functionality. This makes this compound a useful building block in solution-phase peptide synthesis.[6] It is also a key component in the synthesis of peptoids (N-substituted glycine oligomers), which are peptide mimics with applications in drug discovery due to their enhanced stability against proteolytic degradation.

Precursor to Anticonvulsant Agents

Research has shown that derivatives of N-substituted glycine can exhibit anticonvulsant properties. While glycine itself has weak anticonvulsant activity, N-acylated derivatives, which can be synthesized from intermediates like this compound, have shown promise in preclinical studies. For instance, N-(benzyloxycarbonyl)glycine amides have been identified as potent anticonvulsant agents.[7]

Potential Role in the Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat high blood pressure and heart failure. The synthesis of some ACE inhibitors involves the coupling of N-substituted amino acid derivatives. While a direct, widely published synthesis of a major ACE inhibitor like Lisinopril (B193118) from this compound is not prominently documented in the provided search results, the structural motif of N-substituted glycine esters is relevant to the synthesis of dipeptide and tripeptide mimetics that form the core of many ACE inhibitors. The synthesis of Lisinopril, for example, involves the reductive amination of an α-keto acid with a protected lysine (B10760008) derivative, a reaction type that is conceptually similar to some synthetic routes for N-substituted glycine esters.[8][9][10][11]

Logical Workflow: Synthesis of a Dipeptide using this compound

The following diagram illustrates a logical workflow for the synthesis of a dipeptide, highlighting the role of this compound as a key intermediate.

Caption: A logical workflow for the synthesis of a dipeptide using this compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an essential tool for organic chemists, particularly those in the field of drug discovery and development. The ability to readily incorporate this building block into more complex molecules underscores its importance in the synthesis of peptides, peptoids, and other biologically active compounds. As research into novel therapeutics continues, the demand for such adaptable intermediates is likely to grow, further solidifying the central role of this compound in modern organic synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 4. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 97 6436-90-4 [sigmaaldrich.com]

- 7. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2004000874A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 9. EP1513868B1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1053437C - Synthetic method for lisinopril - Google Patents [patents.google.com]

N-Benzylglycine Ethyl Ester: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine ethyl ester, also known as ethyl 2-(benzylamino)acetate, is a pivotal secondary amine derivative of glycine (B1666218). It serves as a crucial intermediate and building block in various synthetic applications, particularly within the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its structural features—a reactive secondary amine, a readily hydrolyzable ethyl ester, and a benzyl (B1604629) protecting group—make it a versatile reagent for constructing more complex molecules. This guide provides an in-depth overview of its key characteristics, synthesis protocols, and applications, tailored for professionals in chemical research and development.

Physicochemical and Analytical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6436-90-4 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |

| Molecular Weight | 193.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | 1.031 g/mL at 25 °C | [5] |

| Boiling Point | 140-142 °C at 10 mmHg | [2] |

| 277 °C at 760 mmHg | [5] | |

| Refractive Index | n20/D 1.506 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol (B145695) and dichloromethane. | [2][6] |

| Storage | 2-8 °C, under nitrogen |[5] |

Table 2: Analytical Specifications

| Parameter | Value | Reference(s) |

|---|---|---|

| Assay (GC) | ≥96.0% - 97% | |

| Key Synonyms | Ethyl (benzylamino)acetate, Ethyl N-benzylglycinate, Bzl-Gly-OEt | [4] |

| Spectroscopic Data | IR and Mass Spectrometry (electron ionization) data available from NIST. |[7][8] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on starting material availability, cost, and desired yield. A common issue in synthesis is the formation of the N,N-dibenzylglycine ethyl ester byproduct, which can reduce the yield of the desired secondary amine.[1]

Common Synthetic Pathways

The synthesis of this compound typically involves the N-alkylation of a glycine ethyl ester precursor.

Experimental Protocols

Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride [1] This method is noted for its good yield (80.3%) and use of widely available starting materials.

-

Preparation of Glycine Ethyl Ester Free Base:

-

Add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol to a reaction flask.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

-

Filter the solid and collect the filtrate.

-

-

N-Alkylation Reaction:

-

To the filtrate, add another 20.0 g of triethylamine.

-

Cool the mixture to a temperature range of 0-5°C.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.

-

After the addition is complete, raise the temperature to 40°C and allow the reaction to proceed for 4 hours.

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate (B86663) and filter off the drying agent.

-

Distill the remaining residue under reduced pressure, collecting the fraction at 139-142°C (at 10 mmHg) to yield a pale yellow oily liquid (31.0 g, 80.3% yield).

-

Protocol 2: Synthesis from Benzylamine and Ethyl Bromoacetate [9] This route reports a very high yield of 97.7%.

-

Reaction Setup:

-

To a 1000 mL three-necked flask, add 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and diisopropylethylamine (1.2 mol).

-

Stir the mixture at room temperature.

-

-

Addition of Alkylating Agent:

-

Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride.

-

Add this solution dropwise to the reaction flask.

-

-

Reaction and Work-up:

-

Maintain the reaction at 25-28°C for 4 hours.

-

After the reaction is complete, cool the solution to 0-5°C.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain 75.5 g (97.7% yield) of a light brown oil.

-

Applications in Synthesis

This compound is a versatile building block due to its protected N-terminus and reactive ester group. Its primary application is in peptide synthesis and as a precursor for various pharmaceutical and agrochemical compounds.[2][5][6]

Peptide Synthesis

The compound is suitable for solution-phase peptide synthesis. The secondary amine can be coupled with an N-protected amino acid to form a peptide bond. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid for further chain elongation, or the benzyl group can be removed via hydrogenolysis to deprotect the amine.

Pharmaceutical and Agrochemical Intermediate

This compound is a precursor for a range of bioactive compounds.[6][10] It is used in the synthesis of:

-

Human leukocyte elastase inhibitors for treating emphysema and rheumatoid arthritis.[5]

-

Vascular soothing kinin antagonists.[5]

-

The herbicide N-phosphine carboxymethyl Glycine.[5]

-

The pesticide 3-benzylsydnone.[5]

Its structure is also valuable for creating amino acid derivatives and peptide analogs, which can help enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[10]

Reactivity and Handling

Chemical Reactivity

-

Ester Hydrolysis: The ethyl ester group is sensitive to strong acids or bases, which can lead to hydrolysis to form N-benzylglycine.[6]

-

N-Deprotection: The N-benzyl group is a common protecting group for amines and can typically be removed under hydrogenolysis conditions (e.g., H₂, Pd/C).

-

N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further alkylation or acylation reactions. Care must be taken to avoid double benzylation during synthesis.[1]

Safe Handling and Storage

-

Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[5][11] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12] Recommended storage temperature is between 2-8°C.[5]

-

Fire Safety: this compound is a combustible liquid. In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[11]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 6436-90-4 [chemicalbook.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-Benzylglycine ethyl ester, a key intermediate in the pharmaceutical and chemical industries. The protocol details the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride. This application note includes a detailed experimental protocol, tabulated analytical data for the final product, and visual diagrams illustrating the experimental workflow and the underlying chemical reaction mechanism, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a significant building block in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] Its preparation from readily available starting materials is of considerable interest. The method described herein focuses on the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base. This approach is efficient, scalable, and yields the desired product in high purity.[1] Factors influencing the reaction, such as temperature and the presence of binding agents, can affect the formation of byproducts like N,N-dibenzylglycine ethyl ester.[1] Careful control of reaction parameters is therefore crucial for maximizing the yield of the mono-alkylated product.

Chemical Reaction

The synthesis proceeds via the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of glycine ethyl ester. Triethylamine (B128534) is used to neutralize the hydrochloric acid formed during the reaction, as well as to deprotonate the glycine ethyl ester hydrochloride salt, thus liberating the free amine for the reaction.

Reaction Scheme:

Glycine Ethyl Ester Hydrochloride + Benzyl Chloride → this compound + Triethylamine Hydrochloride

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 139-142 °C at reduced pressure | [1] |

| Yield | 80.3% | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data is available. | [2] |

| ¹³C NMR | Spectral data is available. | [2] |

| IR (Infrared) Spectroscopy | Spectral data is available. | [2][4] |

| Mass Spectrometry (MS) | Top m/z peak at 91, with other significant peaks at 120 and 106. | [2] |

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[1]

Materials:

-

Glycine ethyl ester hydrochloride (28.0 g)

-

Triethylamine (20.0 g + 20.0 g)

-

Ethanol (B145695) (200 ml)

-

Benzyl chloride (27.8 g)

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Liberation of the Free Amine:

-

To a reaction flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

-

Filter the solid and collect the filtrate.

-

-

N-Alkylation Reaction:

-

To the filtrate, add another portion of triethylamine (20.0 g).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed at 40 °C for 4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture to remove any solids.

-

Wash the filtrate with water until it is neutral.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by distillation under reduced pressure at 100 °C.

-

Collect the fraction at 139-142 °C, which is the this compound product (31.0 g, 80.3% yield).[1]

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism

References

Application of N-Benzylglycine Ethyl Ester in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Application Note ID: AN-NBGEE-20251205

Version: 1.0

Introduction

N-Benzylglycine ethyl ester (CAS 6436-90-4) is a versatile synthetic intermediate with significant applications in pharmaceutical manufacturing.[1][2] Its structure, combining a protected amino acid moiety with an ester functional group, makes it a valuable building block for the synthesis of complex molecules, particularly peptidomimetics and active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for the management of hypertension and heart failure.

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of the key intermediate, N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which forms the backbone of several widely used ACE inhibitors such as Enalapril, Lisinopril, and Benazepril. The primary synthetic strategy involves the reductive amination of a keto ester with an amino acid derivative.

The overall synthetic logic is depicted in the workflow below:

Caption: General synthetic workflow for ACE inhibitors using this compound.

Data Presentation: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying yields and purities. The selection of a specific route often depends on the availability of starting materials, cost, and desired purity.

| Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference(s) |

| Glycine ethyl ester hydrochloride, Benzyl (B1604629) chloride | Triethylamine (B128534), Ethanol (B145695), 40°C | 80.3 | - | [1] |

| Ethyl chloroacetate, Benzylamine | Binding agents, Increased temperature | ~65 | - | [1] |

| Ethyl bromoacetate, Benzylamine | Benzyltriethylammonium chloride, Diisopropylethylamine | 97.7 | 98.4 (HPLC) | [5] |

| Benzyl chloride, Glycine ethyl ester | Pyridine (B92270)/Xylidene catalyst, Toluene, 110-140°C | - | >97.0 |

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycine Ethyl Ester Hydrochloride

This protocol describes a high-yield synthesis of the title compound.

Materials:

-

Glycine ethyl ester hydrochloride (28.0 g)

-

Triethylamine (40.0 g total)

-

Ethanol (200 ml)

-

Benzyl chloride (27.8 g)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add the remaining triethylamine (20.0 g) to the filtrate.

-

Cool the filtrate to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.

-

Allow the reaction to proceed at 40°C for 4 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and filter.

-

Distill the residue under reduced pressure at 100°C. Collect the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid (31.0 g, 80.3% yield).[1]

Protocol 2: Synthesis of Enalapril from N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine

This protocol outlines the final steps in the synthesis of the ACE inhibitor Enalapril, starting from the key intermediate derived from this compound.

Materials:

-

N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (20.0 g)

-

Disodium (B8443419) hydrogen phosphate (B84403) (20.4 g)

-

Dichloromethane (B109758) (200 ml total)

-

Triphosgene (B27547) (8.4 g)

-

Pyridine (0.5 ml)

-

L-proline (9.8 g)

-

Sodium hydroxide (B78521) (3.4 g)

-

Tetrahydrofuran (B95107) (140 ml total)

-

Hydrochloric acid

-

n-Heptane

Procedure:

-

Formation of the N-carboxyanhydride (NCA):

-

Dissolve disodium hydrogen phosphate (20.4 g) in 100 ml of water.

-

Add 160 ml of dichloromethane and N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (20.0 g) and stir at room temperature.

-

Dissolve triphosgene (8.4 g) in 40 ml of dichloromethane and add it dropwise to the reaction mixture.

-

After 1 hour, add pyridine (0.5 ml), stir for another hour, and then separate the organic phase.

-

Concentrate the organic phase under reduced pressure to obtain an oily substance.

-

Dissolve the oil in 16 ml of dichloromethane and add it dropwise to 200 ml of n-heptane.

-

Stir and crystallize at 0-10°C for 1 hour. Filter to obtain the white solid N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride.[6]

-

-

Coupling with L-proline:

-

In a separate flask, dissolve L-proline (9.8 g) and sodium hydroxide (3.4 g) in a mixture of 100 ml water and 70 ml tetrahydrofuran.

-

Cool this solution to 0-10°C in an ice bath.

-

Add the previously prepared NCA (20.0 g) dissolved in 70 ml of tetrahydrofuran dropwise.

-

Maintain the temperature at 0-10°C and continue stirring for 2 hours.

-

Adjust the pH to 6 with hydrochloric acid and remove the tetrahydrofuran under reduced pressure to yield Enalapril.[6]

-

Signaling Pathway and Mechanism of Action

ACE inhibitors, synthesized using this compound as a key building block, exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[4][7][8] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Caption: Mechanism of action of ACE inhibitors on the RAAS pathway.

ACE inhibitors block the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][8][9] This inhibition leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in decreased sodium and water retention.[4][7] The net effect is a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension. Additionally, ACE is responsible for the breakdown of bradykinin (B550075), a vasodilator. By inhibiting ACE, these drugs also increase bradykinin levels, which further contributes to their blood pressure-lowering effect.[4]

Conclusion

This compound is a pivotal intermediate in the pharmaceutical industry, enabling the efficient synthesis of a key structural motif found in numerous ACE inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of these life-saving medications. A thorough understanding of its synthetic applications and the mechanism of the resulting pharmaceuticals is essential for innovation in cardiovascular drug discovery.

References

- 1. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. N-Benzylglycinethylester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]

Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Agrochemicals and Dyestuffs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylglycine ethyl ester is a versatile intermediate with significant applications in the synthesis of a wide range of organic compounds, including those with biological activity and coloring properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides, and in the production of dyestuffs, particularly disperse azo dyes. The protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction